N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The final step involves the formation of the tetrahydropyran ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine: shares similarities with other brominated and trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the tetrahydropyran ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-9(7-10(11)12(14,15)16)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJISPHVRQFQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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